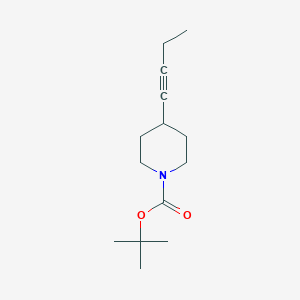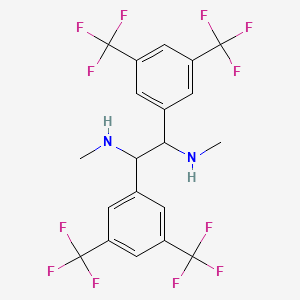![molecular formula C17H16ClN5O2S B14790111 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea](/img/structure/B14790111.png)
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine derivative: Starting with 5-chloro-2-methoxypyridine, various functional groups are introduced through reactions such as halogenation, methylation, and nitration.
Synthesis of the thiazolopyridine moiety: This involves the cyclization of appropriate precursors under specific conditions to form the thiazolopyridine ring.
Coupling reaction: The final step involves coupling the pyridine and thiazolopyridine derivatives with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time.
化学反应分析
Types of Reactions
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a potential inhibitor or activator of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in targeting specific diseases.
Industry: As a precursor for materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the compound’s structure and the nature of the target.
相似化合物的比较
Similar Compounds
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
The uniqueness of 1-(5-Chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methylthiazolo[5,4-b]pyridin-6-yl)urea lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to similar compounds.
属性
分子式 |
C17H16ClN5O2S |
|---|---|
分子量 |
389.9 g/mol |
IUPAC 名称 |
1-(5-chloro-2-methoxypyridin-3-yl)-3-(7-cyclopropyl-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl)urea |
InChI |
InChI=1S/C17H16ClN5O2S/c1-8-21-14-13(9-3-4-9)12(7-20-16(14)26-8)23-17(24)22-11-5-10(18)6-19-15(11)25-2/h5-7,9H,3-4H2,1-2H3,(H2,22,23,24) |
InChI 键 |
QEQBVAOYHSWCOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=C(N=CC(=C3)Cl)OC)C4CC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


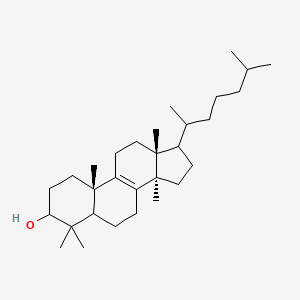

![2-Amino-1-[4-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14790040.png)

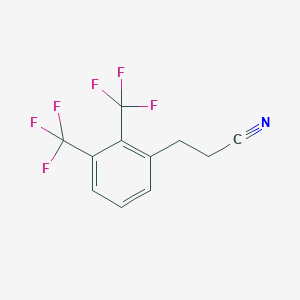
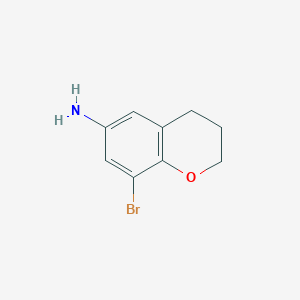
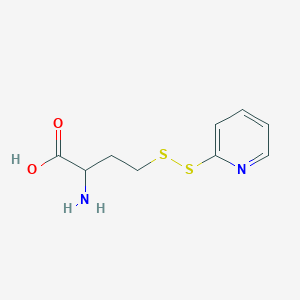
![5-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14790082.png)
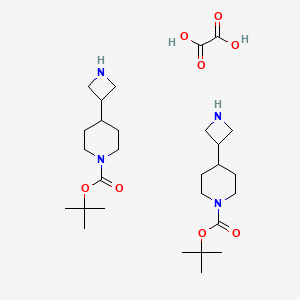
![2-Amino-1-[3-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B14790087.png)
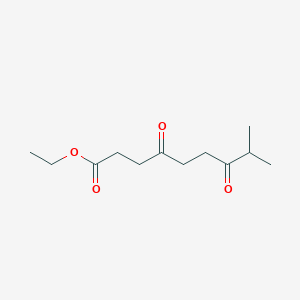
![2-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14790099.png)
